N-(4-ethylphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
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Overview
Description
N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a heterocyclic compound that belongs to the class of triazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The broad substrate scope and functional group tolerance make this method suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits significant antibacterial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer properties and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as falcipain-2, which is crucial for the survival of Plasmodium falciparum, the parasite responsible for malaria . The compound binds to the active site of the enzyme, preventing its normal function and thereby hindering the parasite’s life cycle .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[1,5-a]pyrimidines: These compounds share a similar triazolo ring structure and exhibit comparable biological activities.
[1,2,4]triazolo[1,5-a]pyridines: Another class of compounds with similar structural features and applications.
Uniqueness
N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its sulfonamide group, in particular, contributes to its potent inhibitory effects on enzymes like falcipain-2 .
Properties
Molecular Formula |
C15H16N4O2S |
---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |
InChI |
InChI=1S/C15H16N4O2S/c1-3-12-4-6-13(7-5-12)18-22(20,21)14-8-9-15-17-16-11(2)19(15)10-14/h4-10,18H,3H2,1-2H3 |
InChI Key |
ZQGYVNZQZSFDLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CN3C(=NN=C3C=C2)C |
Origin of Product |
United States |
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